Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 4-chlorobenzenesulfonylmethyl substituent at position 6 and a 3,4-dimethoxyphenyl group at position 3. Its synthesis likely involves multi-component reactions (MCRs) under acidic or solvent-free conditions, as observed in analogous compounds . The 3,4-dimethoxyphenyl group contributes electron-donating effects, while the sulfonyl moiety may enhance solubility or bioactivity compared to simpler alkyl/aryl substituents.
Properties
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O7S/c1-4-32-21(26)19-16(12-33(28,29)15-8-6-14(23)7-9-15)24-22(27)25-20(19)13-5-10-17(30-2)18(11-13)31-3/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILAEZKOTUJXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the dihydropyrimidine class of compounds, which are primarily synthesized through the Biginelli reaction. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 434.9 g/mol. The presence of the (4-chlorobenzenesulfonyl)methyl group at the 6-position is crucial for its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes that regulate metabolic pathways.
- Receptor Modulation : It can interact with specific receptors, potentially altering signal transduction pathways.
Biological Activities
Research indicates that compounds within the dihydropyrimidine class exhibit diverse biological activities:
- Antihypertensive Effects : Some studies suggest that these compounds can lower blood pressure through vasodilation mechanisms.
- Antibacterial Properties : There is evidence supporting their effectiveness against various bacterial strains.
- Antiviral Activity : Preliminary findings indicate potential antiviral effects, necessitating further investigation.
Case Studies and Research Findings
- Antihypertensive Activity : A study demonstrated that dihydropyrimidines can significantly reduce systolic and diastolic blood pressure in hypertensive models. The mechanism was linked to the inhibition of calcium channels .
- Antibacterial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency .
- Antiviral Potential : Research has indicated that certain derivatives of dihydropyrimidines can inhibit viral replication in cell cultures, suggesting a promising avenue for antiviral drug development .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Position 4
The 3,4-dimethoxyphenyl group in the target compound distinguishes it from related derivatives:
- This substitution is synthesized via solvent-free Biginelli reactions using CuCl₂·2H₂O catalysis .
- 4-(4-Bromophenyl) : Introduces steric bulk and halogen-mediated hydrophobic interactions, as seen in bromophenyl derivatives synthesized via thiourea-based cyclocondensation .
- 4-(2,4-Dimethoxyphenyl): Similar to the target compound but with methoxy groups at positions 2 and 4, synthesized via Knoevenagel condensation, highlighting the role of methoxy positioning in reactivity .
Key Insight : The 3,4-dimethoxy configuration in the target compound may optimize electronic effects for binding interactions compared to other positional isomers .
Substituent Effects at Position 6
The 4-chlorobenzenesulfonylmethyl group at position 6 is unique among the reviewed compounds:
- 6-Methyl : Common in DHPMs (e.g., ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), offering minimal steric hindrance and low polarity .
- 6-(Thioxo) : Found in ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, where the thione group enhances hydrogen-bonding capacity .
- 6-(Trifluoromethyl) : In ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, fluorinated groups improve metabolic stability .
Key Insight : The sulfonylmethyl group in the target compound may confer superior solubility and binding specificity compared to methyl or thioxo substituents, though direct bioactivity data are lacking in the evidence .
Structural and Crystallographic Data
Crystal structures of related compounds reveal conformational trends:
- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Exhibits a boat conformation with the 4-hydroxyphenyl group in an axial position, stabilized by intramolecular hydrogen bonds .
- Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Adopts a flattened boat conformation due to steric effects from trifluoromethyl groups .
Prediction for Target Compound : The 3,4-dimethoxyphenyl group may enforce a similar boat conformation, while the sulfonylmethyl substituent could influence packing efficiency in the crystal lattice.
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